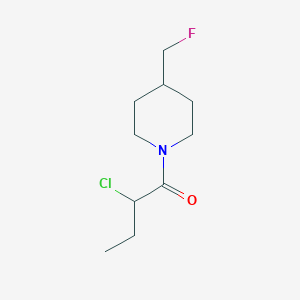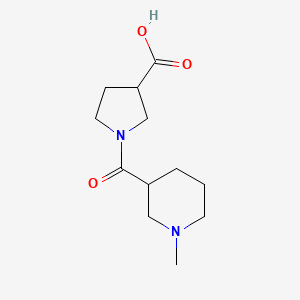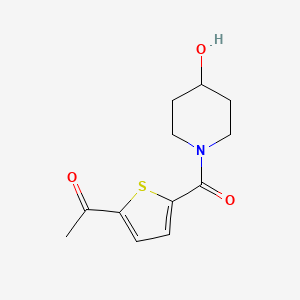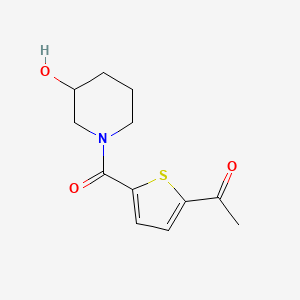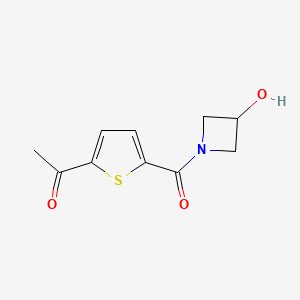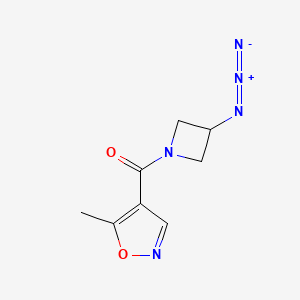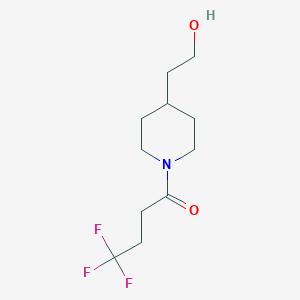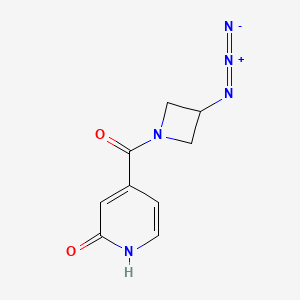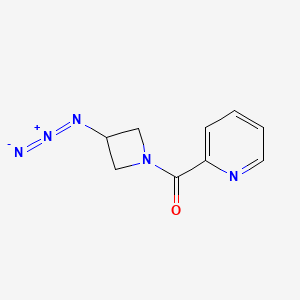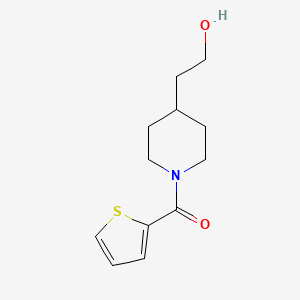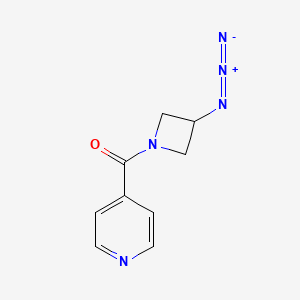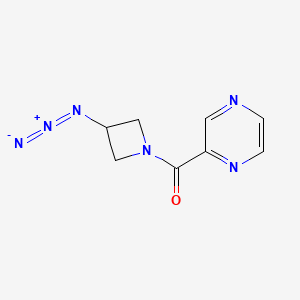
(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C8H8N6O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Derivatives of compounds structurally similar to (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone have shown promising applications in antimicrobial and anticancer research. Studies have demonstrated that certain compounds with pyrazole and pyridine moieties exhibit significant antimicrobial and anticancer activities. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and displayed high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, especially those containing methoxy groups (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, novel pyrazole derivatives with various moieties were synthesized, characterized, and evaluated for their in vitro antimicrobial and anticancer activity, showing higher anticancer activity than the reference drug doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Enzyme Interaction Studies
Compounds with pyrazole moieties have been synthesized and assessed for their biological activities, including antibacterial and antioxidant properties. The radical scavenging activity of these compounds was evaluated, and they showed moderate antioxidant activities. Moreover, their antibacterial activity was further elucidated through DFT and molecular orbital calculations, as well as molecular docking tools, to analyze interactions with enzymes (Lynda, 2021).
Structural Analysis and Drug Design
The synthesis of compounds structurally related to this compound has facilitated detailed structural analysis and drug design efforts. For instance, the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was carried out, providing valuable structural data through 1H NMR, MS, and IR spectra data, which is crucial for drug development processes (Cao, Dong, Shen, & Dong, 2010).
Novel Chemotherapeutic Tools
Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands have been explored for their significant in vitro antitumor activity. These complexes have been more effective than the reference drug cisplatin against different solid tumors, including small-cell lung carcinoma (SCLC), highlighting their potential as novel chemotherapeutic tools (Pellei et al., 2023).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-13-12-6-4-14(5-6)8(15)7-3-10-1-2-11-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFONYYDWSYDUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


